molecular formula C7H3BrClNS B1396924 3-Bromo-5-chlorothieno[2,3-c]pyridine CAS No. 1326715-11-0

3-Bromo-5-chlorothieno[2,3-c]pyridine

Cat. No.: B1396924
CAS No.: 1326715-11-0
M. Wt: 248.53 g/mol
InChI Key: NVERNCDUQSJREG-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorothieno[2,3-c]pyridine is a heterocyclic compound with the molecular formula C₇H₃BrClNS. It is a derivative of thienopyridine, characterized by the presence of bromine and chlorine atoms at the 3 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chlorothieno[2,3-c]pyridine typically involves the bromination and chlorination of thienopyridine derivatives. One common method includes the use of n-butyllithium and diisopropylamine in tetrahydrofuran at low temperatures, followed by the addition of bromine and chlorine sources .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic routes. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chlorothieno[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Thienopyridines: Formed through nucleophilic substitution.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-Bromo-5-chlorothieno[2,3-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorothieno[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chloropyridine
  • 3-Bromo-5-chlorothiophene
  • 3-Bromo-5-chloropyrimidine

Uniqueness

3-Bromo-5-chlorothieno[2,3-c]pyridine is unique due to its thienopyridine core structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological activities .

Properties

IUPAC Name

3-bromo-5-chlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-5-3-11-6-2-10-7(9)1-4(5)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVERNCDUQSJREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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